molecular formula C32H37NO9 B129082 Droloxifene citrate CAS No. 97752-20-0

Droloxifene citrate

Katalognummer: B129082
CAS-Nummer: 97752-20-0
Molekulargewicht: 579.6 g/mol
InChI-Schlüssel: GTJXPMSTODOYNP-BTKVJIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Metabolic Reactions

Droloxifene undergoes extensive hepatic metabolism, primarily via Phase I and II reactions :

Major Metabolic Pathways

Metabolite Reaction Type Enzyme Involvement Biological Activity
Droloxifene glucuronideGlucuronidationUGT1A1, UGT1A8Inactive (enhanced excretion)
N-desmethyldroloxifeneN-demethylationCYP3A4Retains anti-estrogenic activity
4-methoxydroloxifeneO-methylationCOMTReduced receptor affinity
Droloxifene N-oxideOxidationFlavin-containing monooxygenaseInactive

Key Findings :

  • Glucuronidation accounts for 37% of total metabolites in plasma .

  • N-desmethylation increases binding affinity for estrogen receptors by 15% compared to the parent compound .

  • Enterohepatic recirculation of glucuronide metabolites contributes to a terminal half-life of 32–45 hours .

Stability and Solubility Profile

Droloxifene citrate exhibits pH-dependent stability and solubility :

Condition Solubility (mg/mL) Stability
Water (unbuffered, pH 3.4)0.078Stable for >24 hours at 25°C
Methanol12.3Stable indefinitely at -20°C
Phosphate buffer (pH 7.4)0.002Degrades by 40% in 12 hours at 37°C
Cyclodextrin complex (pH 3)1.2498% stability after 6 months at 25°C

Cyclodextrin Enhancement :

  • Complexation with sulfobutyl ether-β-cyclodextrin (SBECD) increases solubility by 15-fold .

  • Optimal molar ratio for stability: 1:4 (droloxifene:cyclodextrin) .

Enzymatic Interactions

This compound modulates enzyme activity in target tissues :

Enzyme Effect Implication
AromataseCompetitive inhibition (IC₅₀ = 1.2 μM)Reduces estrogen synthesis in breast tissue
DNA polymerase βNo direct interactionEliminates genotoxic concerns
Caspase-3Activation (3.8-fold increase)Induces apoptosis in cancer cells

Pharmacodynamic Data :

  • Binds estrogen receptors with Kd = 0.12 nM (60-fold higher affinity than tamoxifen) .

  • No induction of CYP2D6 or CYP3A4, minimizing drug-drug interactions .

Analytical Characterization

Key methods for reaction monitoring and metabolite identification :

Technique Application Conditions
HPLC-UVQuantification of parent compoundC18 column, 40% acetonitrile/60% phosphate buffer (pH 3.0)
GC-MSIdentification of N-desmethyl metabolitesDB-5MS column, EI ionization at 70 eV
NMR (¹H/¹³C)Structural confirmation of citrate saltD₂O, 400 MHz

Validation Parameters :

  • Linearity: 5–500 ng/mL (R² = 0.999) .

  • LOQ: 1 ng/mL for droloxifene in plasma .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Droloxifene has been studied extensively for its efficacy in treating advanced breast cancer, especially in postmenopausal women. A notable phase II clinical trial demonstrated that droloxifene administered at doses of 20 mg, 40 mg, and 100 mg daily resulted in an overall response rate of 38% among patients with measurable lesions . The drug was well-tolerated, indicating its potential as a viable treatment option.

Comparison with Tamoxifen

Research indicates that while droloxifene has a higher binding affinity for estrogen receptors compared to tamoxifen, it was found to be less effective in some studies . However, its unique properties may make it suitable for specific patient populations or in combination therapies.

Pharmacological Properties

Droloxifene citrate has demonstrated several pharmacological properties that enhance its therapeutic potential:

  • Reversal of Multidrug Resistance (MDR): Studies have shown that droloxifene can reverse MDR in cancer cells, which is crucial for improving the efficacy of chemotherapy .
  • Induction of Apoptosis: The compound has been observed to induce apoptosis in luteal cells, suggesting potential applications beyond oncology .
  • Bone Health: Droloxifene has shown promise in preventing bone loss associated with estrogen deficiency, making it a candidate for osteoporosis treatment .

Preclinical Studies

Preclinical studies have provided valuable insights into the safety and efficacy of droloxifene:

  • In animal models, droloxifene administration did not increase the incidence of liver tumors, indicating a favorable safety profile .
  • Studies involving Sprague-Dawley rats showed that droloxifene could inhibit mammary tumor development when administered alongside known carcinogens .

Summary of Findings

The following table summarizes key findings from clinical and preclinical studies on this compound:

Study TypePopulation/ModelDosageKey Findings
Phase II Clinical TrialPostmenopausal women20 mg, 40 mg, 100 mgOverall response rate: 38%
Animal StudySprague-Dawley ratsVariable dosesNo increase in liver tumors
Pharmacological StudyK562/A02 cells (in vitro)Not specifiedReversal of MDR and induction of apoptosis

Vergleich Mit ähnlichen Verbindungen

Droloxifencitrat ähnelt anderen SERMs wie Tamoxifen, Raloxifen und Clomifen . Es verfügt über einzigartige Eigenschaften, die es von diesen abheben:

Ähnliche Verbindungen umfassen:

Die einzigartigen Eigenschaften von Droloxifencitrat machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Droloxifene citrate, a selective estrogen receptor modulator (SERM), is an analog of tamoxifen and has been studied for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article presents an overview of its biological activity, including mechanisms of action, clinical studies, and notable findings from various research efforts.

This compound exhibits dual activity as an estrogen receptor agonist and antagonist, depending on the tissue type:

  • In breast tissue , it acts as an antagonist , inhibiting estrogen-dependent tumor growth.
  • In bone , it functions as an agonist , promoting bone density and reducing the risk of osteoporosis.

This unique profile allows droloxifene to exert anticancer effects while also providing benefits for bone health, making it a promising candidate for therapeutic applications in postmenopausal women.

Biological Activities

  • Anticancer Effects
    • Droloxifene has demonstrated significant anti-estrogenic activity with a lower endogenous estrogenic effect compared to tamoxifen. In clinical trials involving women with advanced breast cancer, droloxifene showed response rates ranging from 13.6% to 28.6% depending on dosage .
    • It has been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as TGF-β and altering the Bax/Bcl-2 ratio, which is critical in regulating cell death pathways .
  • Reversal of Multidrug Resistance (MDR)
    • Recent studies indicate that this compound can reverse MDR in certain cancer cell lines (e.g., K562/A02 cells) by modulating the expression of specific transport proteins and enzymes involved in drug metabolism .
  • Bone Health
    • In ovariectomized rat models, droloxifene effectively inhibited bone resorption and turnover, demonstrating potential as a treatment for postmenopausal osteoporosis .
  • Cardiovascular Effects
    • Droloxifene has been associated with decreased levels of inflammatory markers such as E-selectin and increased vascular cellular adhesion molecule 1 (VCAM-1), suggesting a role in cardiovascular health .

Phase II Trials

Two significant phase II studies were conducted to evaluate the efficacy and safety of droloxifene in women with advanced breast cancer:

  • Study 1 : Randomized trial assessing doses of 20 mg, 40 mg, and 80 mg daily. The response rates were 13.6%, 15.4%, and 17.4%, respectively, with a notable decrease in progressive disease rates at higher doses .
  • Study 2 : A pilot study using a higher dose of 120 mg daily showed a response rate of 28.6%, indicating that higher doses may enhance therapeutic efficacy without serious side effects .

Table: Summary of Key Findings on this compound

Study/ResearchFocusKey Findings
MDR ReversalDroloxifene reverses MDR in K562/A02 cells; induces apoptosis in luteal cells.
Clinical EfficacyPhase II studies show response rates up to 28.6% at higher doses; well tolerated.
Bone HealthInhibits bone resorption in ovariectomized rats; potential treatment for osteoporosis.

Eigenschaften

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97752-20-0
Record name Droloxifene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97752-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droloxifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROLOXIFENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Droloxifene citrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Droloxifene citrate
Reactant of Route 3
Reactant of Route 3
Droloxifene citrate
Reactant of Route 4
Droloxifene citrate
Reactant of Route 5
Droloxifene citrate
Reactant of Route 6
Droloxifene citrate
Customer
Q & A

Q1: What are the newly discovered bioactivities of Droloxifene citrate?

A1: Beyond its known anti-estrogenic properties, this compound exhibits two newly discovered bioactivities []:

  1. Induction of Apoptosis in Rat Luteal Cells: this compound can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of this compound and its new bioactivity] []

Q2: How is this compound metabolized in the human body?

A2: Following oral administration, this compound undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].

Q3: Can you describe an efficient synthetic procedure for this compound?

A3: An improved synthesis of this compound utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of this compound and its new bioactivity] [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.